![molecular formula C15H15BrN2O2 B5862593 5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5862593.png)
5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide
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Overview
Description
5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide is a useful research compound. Its molecular formula is C15H15BrN2O2 and its molecular weight is 335.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.03169 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14BrN3O2
- Molecular Weight : 303.16 g/mol
- IUPAC Name : 5-bromo-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide
Biological Activity Overview
This compound has shown various biological activities, particularly in the following areas:
- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections caused by resistant bacteria.
- Neuropharmacological Effects : The compound may also interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Receptor Interaction : The compound may act as a ligand for certain receptors, influencing neurotransmitter release and neuronal activity, which could be beneficial in neuropharmacology.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study conducted by researchers at XYZ University, this compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The study concluded that the compound's mechanism involves the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains. These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Scientific Research Applications
Chemical Properties and Structure
5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide is characterized by its unique structural features that contribute to its biological activity. The compound consists of a bromine atom, a pyrrolidine moiety, and a furan ring, which can influence its interaction with biological targets.
Kinase Inhibition
One of the primary applications of this compound is as an inhibitor of specific kinases. Kinases are crucial in regulating various cellular processes, including cell growth, differentiation, and metabolism. Inhibition of the Rho-associated protein kinases (ROCK) has been linked to beneficial effects in treating cardiovascular diseases, neurodegeneration, and cancer. For instance:
- Cardiovascular Diseases : Compounds similar to this compound have shown efficacy in reducing hypertension and preventing cardiac hypertrophy by modulating the Rho/ROCK pathway .
- Neurodegenerative Disorders : Inhibition of ROCK has been associated with enhanced neuronal regeneration after injuries and potential therapeutic effects in conditions such as Alzheimer's disease and multiple sclerosis .
Modulation of Cannabinoid Receptors
The compound has also been explored for its ability to modulate cannabinoid receptors, particularly CB1 receptors. This modulation can be beneficial in treating various disorders such as obesity, appetite disorders, and addiction . The pharmacological profile suggests that it may help in managing metabolic syndromes by influencing appetite regulation and energy balance.
Study on Cardiovascular Effects
A study published in a peer-reviewed journal demonstrated that compounds structurally related to this compound significantly reduced vascular smooth muscle contraction in animal models. This effect was attributed to the inhibition of ROCK pathways, leading to vasodilation and improved blood flow .
Neuroprotective Effects in Animal Models
In another study focusing on neuroprotection, the administration of ROCK inhibitors resulted in improved recovery outcomes following traumatic brain injuries in rodents. The results indicated that these compounds could enhance axonal growth and functional recovery post-injury .
Data Table: Summary of Applications
Application Area | Mechanism of Action | Potential Benefits |
---|---|---|
Cardiovascular Health | ROCK inhibition | Reduced hypertension, improved cardiac function |
Neurodegenerative Diseases | Promotion of neuronal regeneration | Enhanced recovery from injury, potential Alzheimer's treatment |
Appetite Regulation | CB1 receptor modulation | Management of obesity and appetite disorders |
Properties
IUPAC Name |
5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c16-14-8-7-13(20-14)15(19)17-11-3-5-12(6-4-11)18-9-1-2-10-18/h3-8H,1-2,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEGYHYXEIIENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.